Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a propyl group attached to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological macromolecules. It can also be used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications in the development of new pharmaceuticals. Its unique structure allows for the exploration of its effects on various biological pathways and targets.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, which involves the addition of formaldehyde to the pyrrolidine ring.
Attachment of the Propyl Group: The propyl group can be introduced through an alkylation reaction using propyl halides.
Formation of the Tert-butyl Ester: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate can undergo oxidation reactions to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Common reduction reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Common substitution reagents include alkyl halides and nucleophiles.
Major Products Formed
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)-4-ethylpyrrolidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)-4-isopropylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl ester group, hydroxymethyl group, and propyl group in the pyrrolidine ring provides a distinct set of properties that can be leveraged for various applications.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-5-6-10-7-14(8-11(10)9-15)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVNESJOGPNEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1CO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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